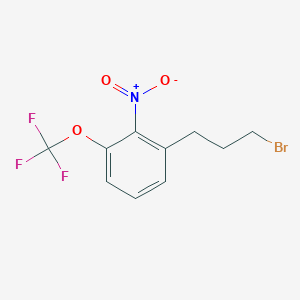![molecular formula C6H12N2 B14050725 (4R)-1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B14050725.png)
(4R)-1-Azabicyclo[2.2.1]heptan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R,4S)-1-Aza-bicyclo[221]hept-3-ylamine is a bicyclic amine compound characterized by its unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using reagents such as sodium hydride in a solvent like tetrahydrofuran.
Amine Introduction:
Industrial Production Methods: Industrial production of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine may involve large-scale cyclization and amination processes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Oxides of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic amine compounds.
Aplicaciones Científicas De Investigación
(1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
(1R,2S)-2-Aza-bicyclo[2.2.1]heptane: Another bicyclic amine with a slightly different structure.
(1S,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylmethanol: A derivative with an additional hydroxyl group.
Uniqueness: (1R,3R,4S)-1-Aza-bicyclo[2.2.1]hept-3-ylamine is unique due to its specific stereochemistry and the presence of an amine group, which imparts distinct chemical and biological properties. Its three-dimensional structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12N2 |
|---|---|
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
(4R)-1-azabicyclo[2.2.1]heptan-3-amine |
InChI |
InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6?/m1/s1 |
Clave InChI |
LZEPFDKCZQKGBT-LWOQYNTDSA-N |
SMILES isomérico |
C1CN2C[C@@H]1C(C2)N |
SMILES canónico |
C1CN2CC1C(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole](/img/structure/B14050650.png)
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)

![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)


![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)






